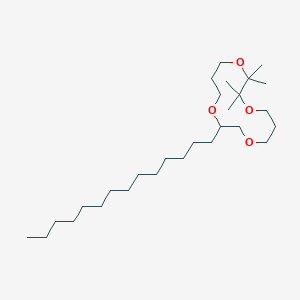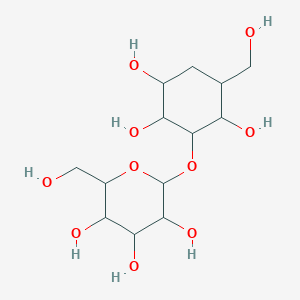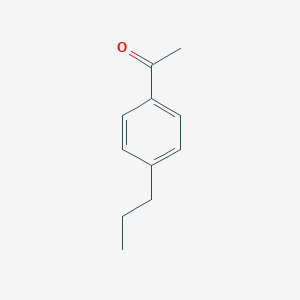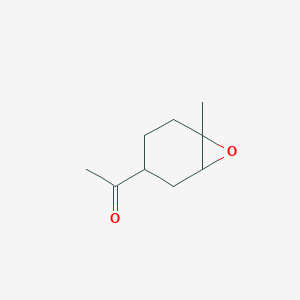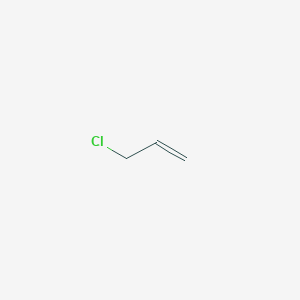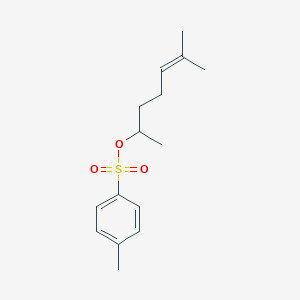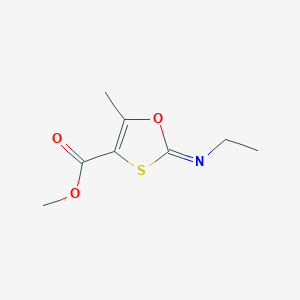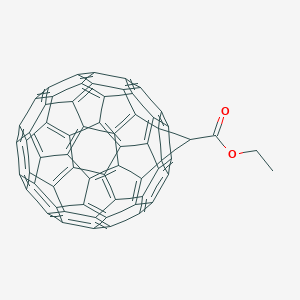
(1,2-Methanofullerene c60)-61-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Methanofullerene C60)-61-carboxylic acid ethyl ester, commonly known as MCE, is a fullerene derivative that has been extensively studied in the field of nanotechnology and biomedicine. MCE is a unique molecule due to its spherical shape and high electron affinity, which makes it a promising candidate for various scientific applications. In
Applications De Recherche Scientifique
MCE has been extensively studied for its potential applications in various scientific fields, including biomedicine, material science, and electronics. In biomedicine, MCE has been investigated for its antioxidant, anti-inflammatory, and neuroprotective properties. MCE has also shown promising results in cancer therapy, as it can induce apoptosis in cancer cells and inhibit tumor growth. In material science, MCE has been used as a building block for the synthesis of novel materials with unique properties, such as high conductivity and mechanical strength. In electronics, MCE has been explored as a potential component for the development of organic solar cells and transistors.
Mécanisme D'action
The mechanism of action of MCE is not fully understood, but it is believed to be related to its high electron affinity and ability to scavenge free radicals. MCE can interact with various biomolecules, such as proteins and lipids, and alter their functions. MCE has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
MCE has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MCE can protect cells from oxidative stress and inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria and viruses. In vivo studies have shown that MCE can improve cognitive function, reduce inflammation and oxidative stress, and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MCE in lab experiments is its unique properties, such as its high electron affinity and ability to scavenge free radicals. MCE is also relatively stable and easy to handle, which makes it a convenient molecule for various applications. However, the synthesis of MCE is a complex and time-consuming process that requires specialized equipment and expertise. MCE is also relatively expensive, which may limit its use in some research settings.
Orientations Futures
There are many potential future directions for the research on MCE. One direction is to investigate the potential of MCE as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and infectious diseases. Another direction is to explore the use of MCE in material science and electronics, as it has unique properties that may be useful for the development of novel materials and devices. Additionally, further research is needed to fully understand the mechanism of action of MCE and its interactions with biomolecules.
Méthodes De Synthèse
The synthesis of MCE involves the reaction of fullerene C60 with 2-(bromomethyl) benzoic acid ethyl ester in the presence of a palladium catalyst. This reaction yields MCE as a yellow powder with a purity of over 99%. The synthesis of MCE is a complex and time-consuming process that requires specialized equipment and expertise.
Propriétés
Numéro CAS |
150493-27-9 |
|---|---|
Nom du produit |
(1,2-Methanofullerene c60)-61-carboxylic acid ethyl ester |
Formule moléculaire |
C64H6O2 |
Poids moléculaire |
806.7 g/mol |
InChI |
InChI=1S/C64H6O2/c1-2-66-62(65)61-63-57-49-41-31-21-13-5-3-4-7-11-9(5)17-25-19(11)29-23-15(7)16-8(4)12-10-6(3)14(13)22-28-18(10)26-20(12)30-24(16)34-33(23)43-37(29)47-39(25)45(35(41)27(17)21)53(57)55(47)59-51(43)52-44(34)38(30)48-40(26)46-36(28)42(32(22)31)50(49)58(63)54(46)56(48)60(52)64(59,61)63/h61H,2H2,1H3 |
Clé InChI |
CSRXALCPKNCXFL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
SMILES canonique |
CCOC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



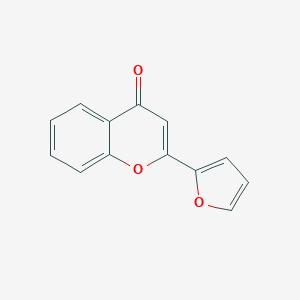
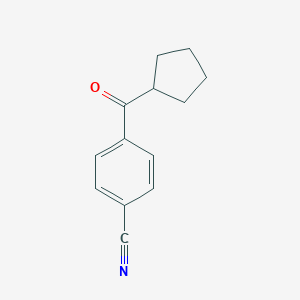
![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)
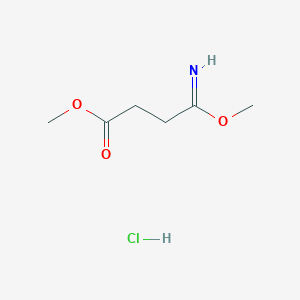
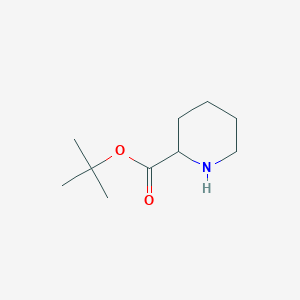
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)
